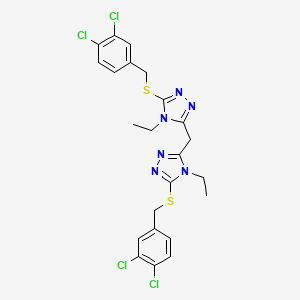
bis(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methane is a useful research compound. Its molecular formula is C23H22Cl4N6S2 and its molecular weight is 588.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound bis(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methane is a derivative of 1,2,4-triazole and exhibits significant biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₃Cl₂N₅S
- CAS Number : 618427-38-6
- Key Functional Groups : Triazole ring, thioether linkage with dichlorobenzyl group.
Biological Activity Overview
Research indicates that compounds containing triazole rings exhibit a range of biological activities. The specific activities of this compound include:
-
Antifungal Activity :
- Triazole derivatives have been extensively studied for their antifungal properties. Compounds similar to this compound have shown effectiveness against various fungal strains.
- A study reported that related triazole compounds demonstrated significant inhibition against Candida albicans and Aspergillus species .
-
Antibacterial Activity :
- The compound's potential as an antibacterial agent has been highlighted in several studies. The presence of the dichlorobenzyl moiety may enhance its interaction with bacterial cell membranes.
- In vitro tests have shown that similar compounds exhibit activity against Gram-positive and Gram-negative bacteria .
-
Anticancer Properties :
- Research has indicated that triazole derivatives can inhibit cancer cell proliferation. For instance, a related compound was found to have an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells .
- The mechanism is thought to involve the disruption of cellular processes critical for cancer cell survival.
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Antifungal Efficacy :
- A study conducted on various triazole derivatives showed that those with a similar structure to this compound exhibited potent antifungal activity. The mechanism was attributed to the inhibition of ergosterol synthesis in fungal membranes.
-
Mechanism of Action in Cancer Cells :
- The anticancer effects were linked to the induction of apoptosis in cancer cells through the activation of caspase pathways. This suggests that the compound may serve as a lead for developing new anticancer agents.
Propiedades
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-ethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl4N6S2/c1-3-32-20(28-30-22(32)34-12-14-5-7-16(24)18(26)9-14)11-21-29-31-23(33(21)4-2)35-13-15-6-8-17(25)19(27)10-15/h5-10H,3-4,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKARPLIAAAMUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)CC3=NN=C(N3CC)SCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl4N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














